4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine is a heterocyclic compound that features a triazole ring and a thiomorpholine moiety The triazole ring, a five-membered ring containing three nitrogen atoms, is known for its stability and versatility in various chemical reactions The thiomorpholine moiety, a sulfur-containing six-membered ring, adds unique chemical properties to the compound
Mechanism of Action
Target of Action
Triazole compounds, which include 4-(1-methyl-1h-1,2,3-triazole-4-carbonyl)thiomorpholine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their diverse biological activities.
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes.
Biochemical Pathways
Triazole compounds are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as the “click reaction.” This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
-
Attachment of the Thiomorpholine Moiety: : The thiomorpholine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiomorpholine derivative with a suitable electrophile, such as a halogenated triazole compound .
-
Industrial Production: : Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts .
Chemical Reactions Analysis
4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine undergoes various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
-
Reduction: : The triazole ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the thiomorpholine moiety can be replaced by other nucleophiles. This can be achieved using reagents such as alkyl halides or acyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of antimicrobial, antifungal, and anticancer drugs[4][4].
-
Biological Studies: : The compound is used in biological studies to understand its interactions with enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications[4][4].
-
Chemical Biology: : In chemical biology, the compound is used as a tool to study biological processes and pathways. Its unique chemical properties make it a valuable probe for investigating cellular functions[4][4].
-
Industrial Applications: : The compound is also explored for its potential use in industrial applications, such as in the synthesis of advanced materials and as a catalyst in chemical reactions[4][4].
Comparison with Similar Compounds
4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine can be compared with other similar compounds:
-
1,2,3-Triazole Derivatives: : Compounds containing the 1,2,3-triazole ring, such as fluconazole and voriconazole, are well-known for their antifungal activity. The presence of the thiomorpholine moiety in this compound adds unique chemical properties that may enhance its biological activity .
-
Thiomorpholine Derivatives: : Compounds containing the thiomorpholine ring, such as thiomorpholine-4-carboxylic acid, are known for their stability and ability to form strong interactions with biological targets. The addition of the triazole ring in this compound provides additional sites for interaction with enzymes and receptors .
-
Other Heterocyclic Compounds: : The compound can also be compared with other heterocyclic compounds, such as imidazoles and oxazoles, which are known for their diverse biological activities. The combination of the triazole and thiomorpholine rings in this compound makes it a unique and versatile compound .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSKKMMXLVTWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.